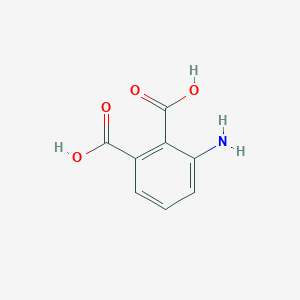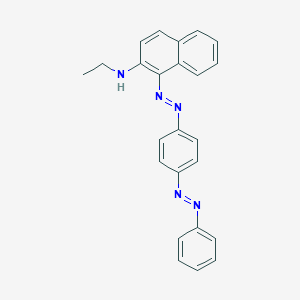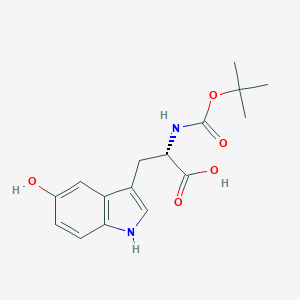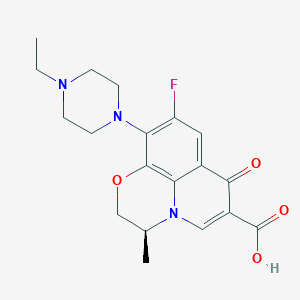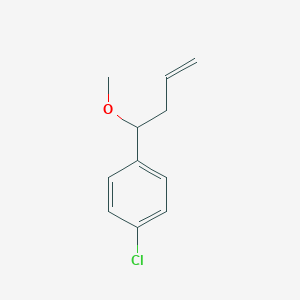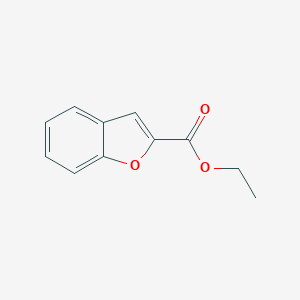
Ethyl Benzofuran-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl Benzofuran-2-carboxylate involves several methodologies, including reactions starting from salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst, resulting in a product with 98% purity and a yield of 67.7% (Wang Tao-tao, 2012). Another efficient method uses P(MeNCH2CH2)3N as a catalyst for the synthesis of substituted Ethyl Benzofuran-2-Carboxylates, achieving 80-99% yields (Bosco A. D'Sa, P. Kisanga, J. Verkade, 2001).
Molecular Structure Analysis
The molecular structure of Ethyl Benzofuran-2-carboxylate and its derivatives has been elucidated through various analytical techniques. Studies have revealed detailed geometric parameters, including bond lengths, bond angles, and torsion angles, providing insights into the compound's spatial configuration and how it influences reactivity and physical properties (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl Benzofuran-2-carboxylate undergoes various chemical reactions, including decyclization with secondary amines to yield different products depending on the reactants used. This showcases the compound's versatility in organic synthesis (Anastasia Vasileva et al., 2018). Furthermore, the compound's reactivity under Pd-catalyzed conditions has been explored, demonstrating its utility in C-O cross-coupling reactions (T. Maimone, S. Buchwald, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure of Ethyl Benzofuran-2-carboxylate derivatives, have been studied extensively. The crystal structure analysis reveals intermolecular interactions that play a crucial role in the compound's stability and packing in the solid state (Hong Dae Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl Benzofuran-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, have been characterized. Studies focusing on the compound's behavior in synthesis reactions indicate its potential as a versatile building block for the construction of complex molecular architectures (S. Yamazaki et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis of Mycophenolic Acid Analogues : Benzofuran is used in the synthesis of mycophenolic acid analogues, offering effective masking of phenol and arylacetaldehyde groups. This method results in the preparation of potent 6-ethyl MPA analogues with high yields and crystalline intermediates (Fardis et al., 2006).
Antituberculosis Drug Potential : 3-Methyl-1-Benzofuran-2-Carbohydrazide, a derivative, shows promise as an antituberculosis drug, as evidenced by synthesis, SAR, molecular docking, and pharmacokinetic studies (Thorat et al., 2016).
Crystal Structure Analysis : Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate demonstrates a unique crystal structure with aromatic interactions and weak C-H interactions (Choi et al., 2009).
Anti-HIV Properties : New benzofuran derivatives exhibit potential as non-toxic inhibitors of HIV-1 and HIV-2 in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Photovoltaic Device Fabrication : Copolymers of 2-(carbazol-9-yl)ethyl methacrylate with benzofuran-2-carboxylic acid and poly(3-decylthiophene) can be spin-coated at room temperature, showing efficiency in photovoltaic device fabrication (Bogdał et al., 2008).
Anti-inflammatory, Analgesic, and Antipyretic Agents : Microwave-assisted parallel synthesis of benzofuran-2-carboxamide derivatives results in compounds with potent anti-inflammatory, analgesic, and antipyretic properties, suggesting medical applications (Xie et al., 2014).
Antioxidant and Antibacterial Studies : Certain synthesized compounds of benzofuran show good antioxidant and antibacterial properties, particularly in DPPH free radical scavenging activity and metal chelating ability (Shankerrao et al., 2013).
Antimicrobial Activity : Synthesized 5-Bromobenzofuranyl aryl ureas and carbamates demonstrate potential antimicrobial activity, with detailed synthesis and characterization methods (Kumari et al., 2019).
Hypocholesterolemic Agents : Modification of clofibrate leads to selective hypocholesterolemic agents, with cyclic analogs such as ethyl 6-cholorochromone-2-carboxylate showing effective results in normolipemic rats (Goldberg et al., 1977).
Eigenschaften
IUPAC Name |
ethyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQPOUWLVOHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348894 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Benzofuran-2-carboxylate | |
CAS RN |
3199-61-9 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

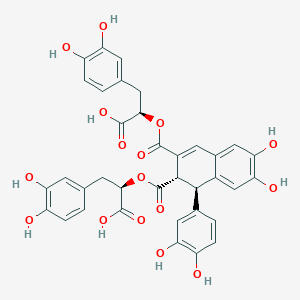
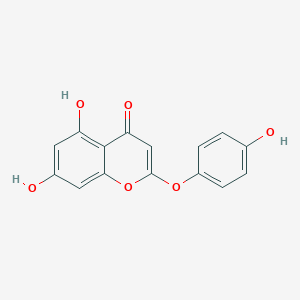
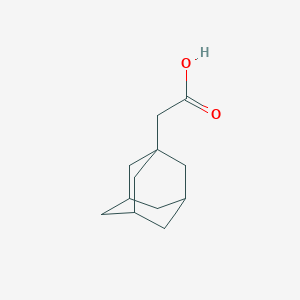
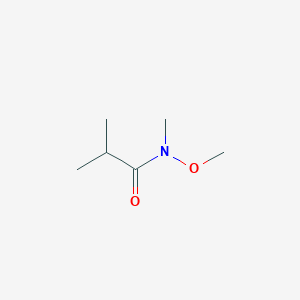
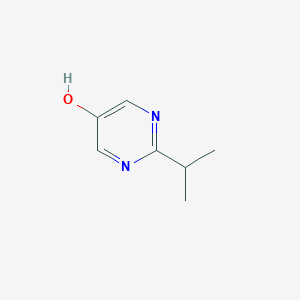
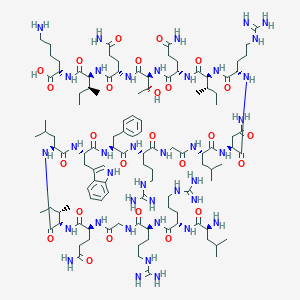
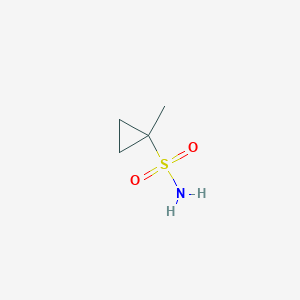
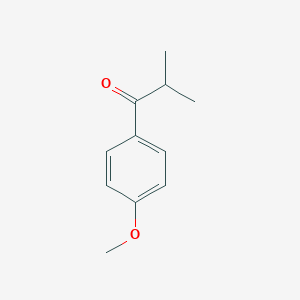
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
